molecular formula C13H18ClNO3 B2480409 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1986175-99-8

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No. B2480409
CAS RN: 1986175-99-8
M. Wt: 271.74
InChI Key: FDVYVERNMUIKFJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, also known as ML239, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its ability to bind to certain enzymes and receptors in the body. For example, it has been shown to bind to HDAC1 and inhibit its activity, leading to changes in gene expression. It has also been shown to bind to the G protein-coupled receptor GPR84, which is involved in inflammation and immune responses. By modulating the activity of these targets, this compound may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of HDAC1, leading to changes in gene expression. It has also been shown to inhibit the growth of certain cancer cell lines. In vivo studies have shown that it can reduce inflammation and improve glucose tolerance in animal models. These effects are likely due to its ability to bind to GPR84 and modulate immune and metabolic pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide in lab experiments is its specificity for certain targets such as HDAC1 and GPR84. This allows researchers to study the effects of modulating these targets without affecting other pathways in the body. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and toxicity.

Future Directions

There are several future directions for research on 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a modulator of immune and metabolic pathways. Studies are needed to determine the effects of this compound on these pathways in various disease states. Additionally, the synthesis of analogs of this compound may lead to compounds with improved potency and selectivity for certain targets.

Synthesis Methods

The synthesis of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves several steps. The starting material is 3-chlorobenzoic acid, which is converted to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-4-methoxy-2-methylbutyl)amine in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.

Scientific Research Applications

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. Inhibition of HDAC1 has been linked to anti-cancer effects, and this compound may have potential as a cancer therapeutic agent.

properties

IUPAC Name

3-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVYVERNMUIKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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